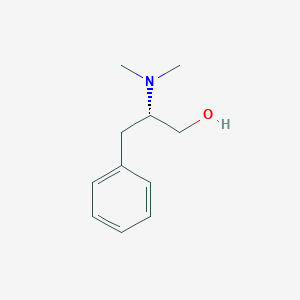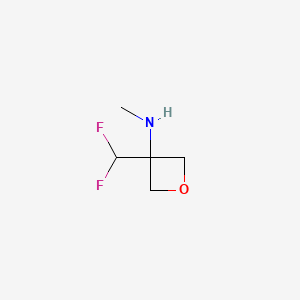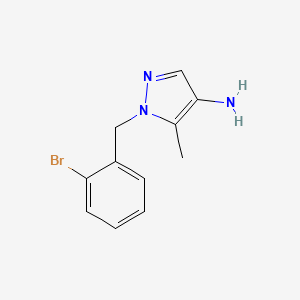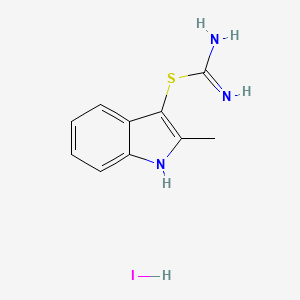![molecular formula C9H15NO3 B13473599 Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a unique azabicyclo[3.1.1]heptane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions, allowing for the enantioselective formation of the bicyclic structure . The starting materials often include α′-ethoxycarbonyl cyclopentenones and nitroolefins, which react to form the desired bicyclic product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for its unique structural features that may impart specific biological activities.
Mécanisme D'action
The mechanism of action of Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can provide a rigid framework that enhances binding specificity and affinity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and functional groups.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar core structure but may lack the azabicyclo moiety or have different substituents.
Uniqueness: Methyl 5-(hydroxymethyl)-3-azabicyclo[311]heptane-1-carboxylate is unique due to the presence of the azabicyclo moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-13-7(12)9-2-8(3-9,6-11)4-10-5-9/h10-11H,2-6H2,1H3 |
Clé InChI |
BFWABBYQOBFQPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)(CNC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)






![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)

![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)


